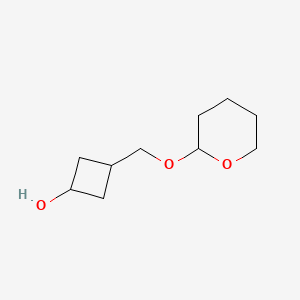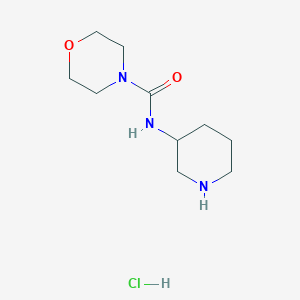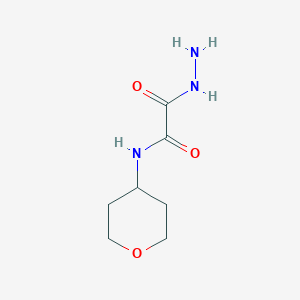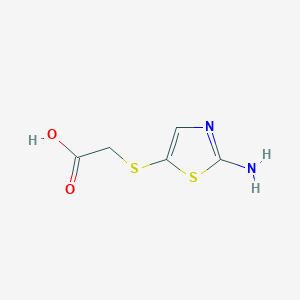![molecular formula C7H6BFN2O2S B14777938 (2-Amino-5-fluorobenzo[d]thiazol-4-yl)boronic acid](/img/structure/B14777938.png)
(2-Amino-5-fluorobenzo[d]thiazol-4-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Amino-5-fluorobenzo[d]thiazol-4-yl)boronic acid is a compound that belongs to the class of boronic acids, which are known for their versatility in organic synthesis and medicinal chemistry. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a boronic acid group, which is known for its ability to form reversible covalent bonds with diols and other Lewis bases. The presence of the fluorine atom adds to its unique chemical properties, making it a valuable compound in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-5-fluorobenzo[d]thiazol-4-yl)boronic acid typically involves the formation of the thiazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of 2-aminothiophenol with a fluorinated benzaldehyde under acidic conditions to form the thiazole ring. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst to introduce the boronic acid group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Amino-5-fluorobenzo[d]thiazol-4-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The thiazole ring can undergo reduction reactions to form dihydrothiazoles.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Dihydrothiazoles.
Substitution: Substituted thiazole derivatives.
Applications De Recherche Scientifique
(2-Amino-5-fluorobenzo[d]thiazol-4-yl)boronic acid has a wide range of applications in scientific research, including:
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes that interact with boronic acids.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of (2-Amino-5-fluorobenzo[d]thiazol-4-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other Lewis bases. This property makes it a potent inhibitor of enzymes that have active sites containing serine or threonine residues, such as proteases and kinases. The boronic acid group interacts with the hydroxyl groups of these residues, forming a stable complex that inhibits the enzyme’s activity .
Comparaison Avec Des Composés Similaires
(2-Amino-4-thiazolyl)boronic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.
(2-Amino-5-chlorobenzo[d]thiazol-4-yl)boronic acid: Contains a chlorine atom instead of fluorine, which can alter its chemical properties and interactions.
(2-Amino-5-methylbenzo[d]thiazol-4-yl)boronic acid: Contains a methyl group, which can influence its steric and electronic properties.
Uniqueness: The presence of the fluorine atom in (2-Amino-5-fluorobenzo[d]thiazol-4-yl)boronic acid enhances its lipophilicity and metabolic stability, making it a unique and valuable compound for various applications in medicinal chemistry and drug development .
Propriétés
Formule moléculaire |
C7H6BFN2O2S |
|---|---|
Poids moléculaire |
212.01 g/mol |
Nom IUPAC |
(2-amino-5-fluoro-1,3-benzothiazol-4-yl)boronic acid |
InChI |
InChI=1S/C7H6BFN2O2S/c9-3-1-2-4-6(5(3)8(12)13)11-7(10)14-4/h1-2,12-13H,(H2,10,11) |
Clé InChI |
SYLHCZDFVDHEBI-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC2=C1N=C(S2)N)F)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(Thiophen-3-ylmethylamino)piperidin-1-yl]butanenitrile](/img/structure/B14777856.png)
![Benzyl 3-[(2-amino-3-methylbutanoyl)-methylamino]piperidine-1-carboxylate](/img/structure/B14777857.png)
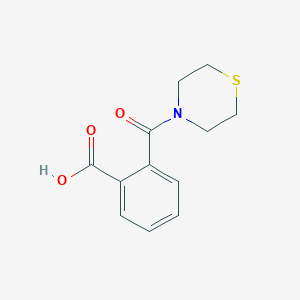
![2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B14777864.png)
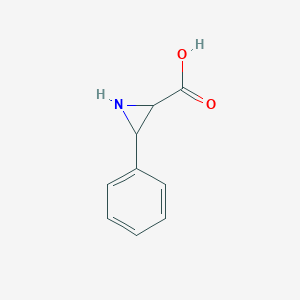
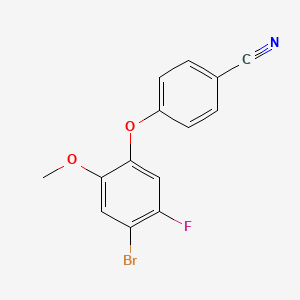
![(2R,3R,4R,5R)-2-{4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl}-5-[(1R)-1-hydroxyethyl]-3-methyloxolane-3,4-diol](/img/structure/B14777890.png)
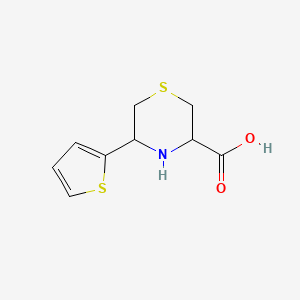

![(E)-1-(benzo[d]oxazol-7-yl)-3-(dimethylamino)prop-2-en-1-one](/img/structure/B14777906.png)
